molecular formula C7H16N2 B079753 4-Methylcyclohexane-1,3-diamine CAS No. 13897-55-7

4-Methylcyclohexane-1,3-diamine

Cat. No.: B079753
CAS No.: 13897-55-7
M. Wt: 128.22 g/mol
InChI Key: QTKDDPSHNLZGRO-UHFFFAOYSA-N
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Description

4-Methylcyclohexane-1,3-diamine is an organic compound with the molecular formula C7H16N2. It is a colorless liquid with a distinctive amine odor. This compound is known for its unique chemical structure, which includes a cyclohexane ring substituted with a methyl group and two amino groups at the 1 and 3 positions. It is used in various industrial and scientific applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylcyclohexane-1,3-diamine can be synthesized through several methods. One common method involves the reaction of cyclohexanone with methylamine, followed by reduction with hydrogen in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of 4-methylcyclohexanone with ammonia, followed by hydrogenation.

Industrial Production Methods

In industrial settings, this compound is often produced using a continuous flow process. This involves the catalytic hydrogenation of 4-methylcyclohexanone in the presence of ammonia. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclohexane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form cyclohexylamines.

    Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Halides such as chloroform or bromoform are used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Cyclohexylamines.

    Substitution: Substituted amines with various functional groups.

Scientific Research Applications

4-Methylcyclohexane-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with amine functionalities.

    Industry: It is used in the production of polymers, resins, and coatings due to its ability to form stable amine linkages.

Mechanism of Action

The mechanism of action of 4-Methylcyclohexane-1,3-diamine involves its interaction with various molecular targets. In biological systems, it can act as a ligand for enzymes, altering their activity by binding to their active sites. In industrial applications, it acts as a cross-linking agent, forming stable bonds with other molecules to create polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,3-diamine: Lacks the methyl group, making it less sterically hindered.

    4-Methylcyclohexane-1,2-diamine: Has amino groups at different positions, affecting its reactivity.

    4-Methylcyclohexane-1,4-diamine: Different positioning of amino groups alters its chemical properties.

Uniqueness

4-Methylcyclohexane-1,3-diamine is unique due to the specific positioning of its methyl and amino groups, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications and stable amine linkages.

Properties

IUPAC Name

4-methylcyclohexane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-5-2-3-6(8)4-7(5)9/h5-7H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKDDPSHNLZGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884725
Record name 1,3-Cyclohexanediamine, 4-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13897-55-7
Record name 2,4-Diamino-1-methylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13897-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Cyclohexanediamine, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013897557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Cyclohexanediamine, 4-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Cyclohexanediamine, 4-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylcyclohexane-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.228
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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